molecular formula C10H12O2 B092280 4-Isopropoxybenzaldehyde CAS No. 18962-05-5

4-Isopropoxybenzaldehyde

Cat. No.: B092280
CAS No.: 18962-05-5
M. Wt: 164.20 g/mol
InChI Key: WDANSDASCKBVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ALDH1A3-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods for ALDH1A3-IN-3 are not widely documented, but they typically involve large-scale synthesis techniques that ensure high yield and purity.

Chemical Reactions Analysis

ALDH1A3-IN-3 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ALDH1A3-IN-3 can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Synthesis and Organic Chemistry

4-Isopropoxybenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example:

  • Antibiotic Development : It has been utilized in synthesizing 1,2,4-triazolo[1,5-a]pyrimidines, which exhibited metabolic stability and antibacterial activity against Enterococcus faecium. The compound was integral in enhancing the activity of derivatives through structural modifications .
  • Insecticidal Activity : The compound has been used in the synthesis of chromanone and chromone analogues, demonstrating notable insecticidal properties. This application highlights its versatility in agrochemical research .

Medicinal Applications

Research indicates that this compound has potential therapeutic applications, particularly in cancer treatment:

  • Aldehyde Dehydrogenase Inhibition : Compounds derived from this compound have been explored for their ability to inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers. Studies have shown that certain analogues exhibit significant cytotoxicity against prostate cancer cell lines, suggesting a potential role in cancer therapy .

Case Study: Prostate Cancer Research

A study investigated the effects of various analogues derived from this compound on prostate cancer cells. Key findings included:

  • Cytotoxicity : Several analogues displayed IC50 values ranging from 10 to 200 μM against different prostate cancer cell lines, with some compounds showing enhanced potency compared to established inhibitors like DEAB .
  • Mechanism of Action : The research revealed that these compounds could act as reversible inhibitors of ALDH isoforms, providing insights into their mechanism and potential for therapeutic use .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Organic SynthesisIntermediate for synthesizing antibiotics and insecticidesEnhanced activity in derivatives
Medicinal ChemistryALDH inhibition for cancer treatmentSignificant cytotoxicity against prostate cancer cells
Research & DevelopmentUsed in laboratory settings for various chemical reactionsImportant for developing new pharmaceutical compounds

Comparison with Similar Compounds

Biological Activity

4-Isopropoxybenzaldehyde, a compound with the molecular formula C10_{10}H12_{12}O2_2, is an aromatic aldehyde that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its effects on various biological systems, mechanisms of action, and potential clinical implications.

  • IUPAC Name : 4-propan-2-yloxybenzaldehyde
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 18962-05-5
  • Boiling Point : 108-110 °C (5 mmHg)
  • Density : 1.036 g/cm³

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of aldehyde dehydrogenases (ALDHs), which are enzymes involved in the metabolism of aldehydes and play critical roles in cancer biology.

Inhibition of Aldehyde Dehydrogenases

This compound has been identified as a potent inhibitor of ALDH1A3, an isoform linked to prostate cancer. The compound demonstrated an IC50_{50} value of approximately 0.26 μM , indicating strong inhibitory potential against this enzyme . This inhibition can lead to increased levels of toxic aldehydes within cells, potentially inducing apoptosis in cancer cells.

Biological Activity Summary Table

Biological ActivityTarget Enzyme/EffectIC50_{50} ValueReference
Inhibition of ALDH1A3Aldehyde Dehydrogenase0.26 μM
Cytotoxicity in Cancer CellsProstate Cancer Cell Lines10-200 μM

1. Prostate Cancer Research

In a study focused on prostate cancer, various analogues of this compound were synthesized and tested for their cytotoxic effects on prostate cancer cell lines (PC-3, LNCaP, and DU145). The results indicated that compounds derived from this scaffold exhibited significant antiproliferative activity, with some analogues showing enhanced potency compared to the parent compound DEAB (4-(diethylamino)benzaldehyde) .

2. Antibacterial Properties

While primarily studied for its anticancer properties, preliminary investigations into the antibacterial activity of derivatives related to isopropoxybenzaldehyde have shown promise against pathogens such as Riemerella anatipestifer. The minimal inhibitory concentration (MIC) for related compounds was found to be between 0.5–2 μg/mL , suggesting potential for therapeutic use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-isopropoxybenzaldehyde, and how can purity be optimized during synthesis?

  • Methodological Answer : A common method involves nucleophilic substitution of 4-hydroxybenzaldehyde with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via TLC or HPLC. Solvent selection and reaction temperature control (60–80°C) are critical to minimize byproducts like unreacted phenol derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address ambiguity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8 ppm) and isopropoxy group protons (δ ~4.6–4.7 ppm, multiplet) . Compare with literature spectra to confirm regiochemical fidelity.
  • IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).
  • LC-MS : Use high-resolution MS to distinguish molecular ion peaks from potential isomers (e.g., ortho-substituted analogs) .

Q. How does the solubility profile of this compound influence solvent selection in cross-coupling reactions?

  • Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. For Suzuki-Miyaura couplings, use DMF/water mixtures (4:1 v/v) to balance solubility and catalyst stability. Pre-saturate solvents with inert gas to prevent aldehyde oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work under fume hoods to avoid inhalation. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical evaluation. Store in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The isopropoxy group is a strong para-directing, electron-donating substituent. Simulate transition states for nitration or halogenation to predict dominant product regiochemistry. Validate predictions experimentally via NOESY or X-ray crystallography .

Q. What strategies resolve contradictions in reported reaction yields for this compound-derived Schiff bases?

  • Methodological Answer : Yield discrepancies often arise from solvent purity, moisture content, or catalyst loading. Systematically replicate conditions from conflicting studies while controlling variables (e.g., anhydrous solvents, inert atmosphere). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize reproducibility .

Q. How does steric hindrance from the isopropoxy group affect the compound’s reactivity in multicomponent reactions (e.g., Ugi or Biginelli)?

  • Methodological Answer : The isopropoxy group introduces steric bulk, slowing nucleophilic attack at the aldehyde site. Kinetic studies (e.g., monitoring via in situ FTIR) can quantify rate constants. Compare with less hindered analogs (e.g., methoxy derivatives) to isolate steric effects. Adjust reaction time or use Lewis acid catalysts (e.g., ZnCl₂) to enhance reactivity .

Q. What analytical methods are recommended for detecting degradation products of this compound under oxidative conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-DAD/MS monitoring. Likely degradation products include 4-hydroxybenzaldehyde (via dealkylation) and peroxides. Quantify using external calibration curves and confirm structures via NMR fragmentation patterns .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate mechanistic pathways in this compound-involved catalysis?

  • Methodological Answer : Synthesize ¹³C-labeled aldehyde groups via formylation with ¹³CO. Track label incorporation in products via ¹³C NMR or isotope-ratio MS. For deuterium studies, use D₂O in hydrolysis steps to probe kinetic isotope effects in rate-determining steps .

Q. Data Presentation and Validation Guidelines

Q. What statistical methods should be applied to validate reproducibility in this compound-based studies?

  • Methodological Answer : Report mean ± SD for triplicate experiments. Use ANOVA for cross-study yield comparisons. For outlier detection, apply Grubbs’ test (α = 0.05). Include raw data tables with reaction conditions (solvent, catalyst, temperature) to enable meta-analysis .

Properties

IUPAC Name

4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDANSDASCKBVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290510
Record name 4-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18962-05-5
Record name 4-Isopropoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18962-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropoxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18962-05-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 30 g of 4-hydroxybenzaldehyde and 46 g of isopropyl bromide in 300 ml of N,N-dimethylformamide is treated with 104 g of finely powdered potassium carbonate and the mixture is stirred at 58° C. overnight. The suspension is suction filtered and the filtrate is concentrated in a vacuum. A solution of the residue in 100 ml of diethyl ether is washed twice with 100 ml of water each time, dried over sodium sulphate and concentrated. Chromatography of the crude product on silica gel with hexane/ethyl acetate (vol. 9:1) gives 40g of 4-(isopropyloxy)benzaldehyde.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2 g (16.38 mmol) of 4-hydroxybenzaldehyde in 100 mL of DMF, 2.72 g (19.69 mmol) of K2CO3, 2.74 g (16.52 mmol) of KI and 3.94 mL (39.38 mmol) of 2-iodopropane was added under argon. The mixture was stirred at 80° C. overnight, concentrated and the residue obtained was partitioned between CHCl3 and H2O. The phases were separated, the aqueous phase was extracted with CHCl3 and the combined organic phases were dried over MgSO4 and concentrated. The crude product obtained was purified by chromatography on silica gel using EtOAc/hexane mixtures of increasing polarity as eluent, to give 2.08 g of the title compound of the example as an oil (77% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution of 4-hydoxybenzaldehyde (4.0 g, 32.8 mmol) in dry DMF (100 mL) was added 2-bromopropane (6.0 g, 49.2 mmol) and potassium carbonate (6.8 g, 49.2 mmol). The resulting reaction was heated to 100° C. and stirred for 3 hours. The reaction was quenched by adding excess water and partitioned between ethyl acetate and brine. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated under vacuum. Purification on silica gel with 15% ether/hexane afforded the title compound (5.0 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxybenzaldehyde (20 g), anhydrous potassium carbonate (25 g), potassium iodide (0.5 g) and 2-iodopropane (27 g) in 2-butanone (300 ml) was heated overnight, under reflux, with stirring, cooled, filtered and evaporated to dryness. The residue was dissolved in diethyl ether, washed with aqueous sodium hydroxide and brine, dried (magnesium sulphate), filtered and evaporated to dryness. Distillation of the residue gave the title compound, bp 108°-112°/3 mm as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.